molecular formula C24H26N4O3S B1228334 N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide

N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide

Cat. No. B1228334
M. Wt: 450.6 g/mol
InChI Key: ZFRCKALEJSTNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Catalytic Synthesis

4-(N,N-Dimethylamino)pyridine (DMAP) has been used as a catalyst for synthesizing novel N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. These are synthesized through the reaction of 7-deazaadenines with benzenesulfonyl chlorides. DMAP in solvent-free conditions showed greater effectiveness than other catalytic systems (Khashi, Davoodnia, & Chamani, 2014).

Discovery of GPR119 Agonists

N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide derivatives have been identified as novel GPR119 agonists. The modification of the molecule with specific substituents resulted in a potent and metabolically stable compound (Yu et al., 2014).

Anticancer Activity

Novel indenopyridine derivatives, including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives, have shown promising in vitro anticancer activity against breast cancer cell lines (Ghorab & Al-Said, 2012).

Photophysicochemical Applications

Zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base shows potential as a photosensitizer in photodynamic therapy for cancer treatment due to its good solubility, monomeric species, and favorable fluorescence and photostability (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial Activity

N-pyridin-3-yl-benzenesulfonamide has been synthesized and shown to possess significant antimicrobial activity against various Gram-positive and Gram-negative bacteria (Ijuomah, Ike, & Obi, 2022).

properties

Product Name

N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

4-[(6-benzyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-7-yl)amino]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C24H26N4O3S/c1-3-27(4-2)32(30,31)20-14-12-19(13-15-20)26-23-22-21(11-8-16-25-22)24(29)28(23)17-18-9-6-5-7-10-18/h5-16,23,26H,3-4,17H2,1-2H3

InChI Key

ZFRCKALEJSTNHE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC2C3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide
Reactant of Route 4
N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide
Reactant of Route 5
N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide
Reactant of Route 6
N,N-diethyl-4-[[5-oxo-6-(phenylmethyl)-7H-pyrrolo[3,4-b]pyridin-7-yl]amino]benzenesulfonamide

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